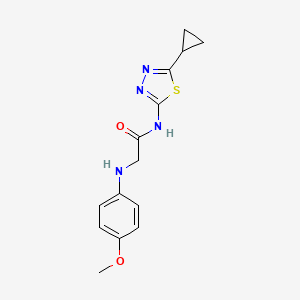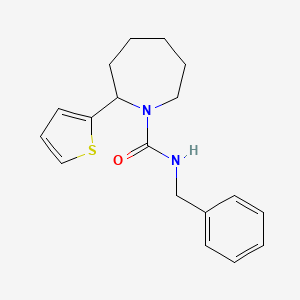![molecular formula C18H27N3O B5135172 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5135172.png)
2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol, also known as MK-212, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various medical conditions. Some of the areas of research include:
1. Anxiety Disorders: Studies have shown that 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has anxiolytic effects in animal models of anxiety disorders. This compound has been shown to reduce anxiety-like behaviors in various tests, including the elevated plus maze and the light/dark test.
2. Depression: 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has also been studied for its potential antidepressant effects. Animal studies have shown that this compound can increase the levels of serotonin and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation.
3. Schizophrenia: 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has been shown to have antipsychotic effects in animal models of schizophrenia. This compound has been shown to reduce the levels of dopamine in the brain, which is a neurotransmitter that is implicated in the pathophysiology of schizophrenia.
Wirkmechanismus
More research is needed to determine the exact mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Development of Novel Compounds: The development of novel compounds based on the structure of 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol may lead to the discovery of new therapeutic agents for various medical conditions.
4. Combination Therapy: The combination of 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol with other therapeutic agents may lead to enhanced therapeutic effects.
Conclusion:
2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. While more research is needed to determine the exact mechanism of action of this compound, its potential therapeutic applications make it an attractive target for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol in lab experiments is that it has been extensively studied and its synthesis process is well-established. Additionally, this compound has been shown to have potential therapeutic applications in various medical conditions, which makes it an attractive target for further research.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol. Some of these directions include:
1. Further Studies on
Synthesemethoden
The synthesis of 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol involves the reaction of 1-(2-hydroxyethyl)piperazine with 4-(1H-indol-3-ylmethyl)-1-isopropylpiperazine in the presence of a base. The resulting compound is then purified using various chromatographic techniques. The synthesis process of this compound is well-established and has been reported in various scientific journals.
Eigenschaften
IUPAC Name |
2-[4-(1H-indol-3-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)21-9-8-20(13-16(21)7-10-22)12-15-11-19-18-6-4-3-5-17(15)18/h3-6,11,14,16,19,22H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPFDPBKQHALKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)

![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)
![N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5135134.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)
![ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5135143.png)

![N-{2-[(4-bromobenzyl)thio]-1,3-benzothiazol-6-yl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135151.png)

![4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride](/img/structure/B5135171.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5135178.png)